molecular formula C6H7ClN2S B2469819 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine CAS No. 1343398-23-1

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Cat. No.: B2469819
CAS No.: 1343398-23-1
M. Wt: 174.65
InChI Key: RRJACBXMCOBFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C6H7ClN2S and its molecular weight is 174.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 6-Methylsulfanyl Pyrimidines : Research by Briel et al. (2002) focused on the synthesis of various pyrimidines, including 6-methylsulfanyl derivatives. These compounds are formed through reactions with chloroacetic acid derivatives, leading to the creation of thieno[2,3-d]pyrimidines (Briel, Franz, & Dobner, 2002).

  • Structural and Spectroscopic Studies : A study by Gupta et al. (2006) utilized ab initio quantum chemical and experimental spectroscopic methods to investigate chloropyrimidine derivatives. This research provided insights into their structure and spectral characteristics, essential for understanding their chemical behavior (Gupta, Sharma, Virdi, & Ram, 2006).

  • Hydrogen-Bond-Degenerate Nucleosides : Williams and colleagues (1998) synthesized a hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside, exploring its potential as a polymerase substrate for incorporation into DNA. Such research contributes to understanding the role of pyrimidines in genetic material (Williams, Loakes, & Brown, 1998).

Potential Therapeutic Applications

  • Antitumor and Antiviral Activities : A study by Grivsky et al. (1980) described the synthesis of a pyrimidine derivative with potential as an inhibitor of mammalian dihydrofolate reductase, showing significant activity against specific types of cancer (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

  • Inhibitory Effect on Enzymes in Rat Cerebral Cortex : Cechin et al. (2003) synthesized a series of pyrimidines, including 4-methyl-2-methylsulfanyl-6-trichloromethylpyrimidine, testing them as inhibitors of ATP and ADP hydrolysis in synaptosomes from the rat cerebral cortex. This research could contribute to understanding the role of pyrimidines in neurological processes (Cechin, Schetinger, Zanatta, Madruga, Pacholski, Flores, Bonacorso, Martins, & Morsch, 2003).

Properties

IUPAC Name

4-chloro-5-methyl-6-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJACBXMCOBFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.